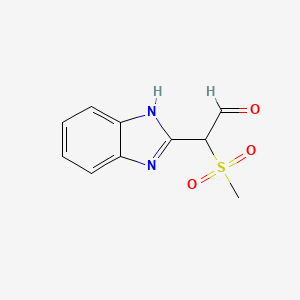

2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde

Description

2-(1H-1,3-Benzodiazol-2-yl)-2-methanesulfonylacetaldehyde is a benzimidazole derivative characterized by a methanesulfonylacetaldehyde substituent. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. The aldehyde functional group further contributes to its versatility in condensation or cross-coupling reactions.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-2-methylsulfonylacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-16(14,15)9(6-13)10-11-7-4-2-3-5-8(7)12-10/h2-6,9H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMDPRCFRUTREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(C=O)C1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde typically involves the reaction of o-phenylenediamine with salicylaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Microwave-assisted synthesis has also been explored to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, including:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can convert the aldehyde group into an alcohol.

- Substitution : Nucleophilic substitution reactions can occur at the benzimidazole ring.

Biology

Biological studies have indicated that this compound exhibits potential antimicrobial and antioxidant activities . Research is ongoing to explore its effects on various biological systems and its mechanisms of action. The unique methanesulfonylacetaldehyde moiety may contribute to its biological activity by interacting with specific molecular targets .

Medicine

In medicinal chemistry, there is significant interest in investigating this compound as a therapeutic agent for various diseases. The compound's unique structure may impart distinct pharmacological properties, making it a candidate for drug development . Ongoing research aims to elucidate its efficacy and safety profiles.

Industry

The compound finds applications in the development of new materials and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its versatility makes it valuable in creating innovative compounds with desired properties for industrial applications .

Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on gram-positive and gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of this compound using various assays. The findings revealed that it effectively scavenged free radicals, indicating its potential application as an antioxidant in food preservation or therapeutic contexts.

Mechanism of Action

The exact mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the detailed mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzimidazole core with the following derivatives (from ):

| Compound Name | Substituents | Synthesis Method | Key Properties/Applications |

|---|---|---|---|

| 2-(1H-1,3-Benzodiazol-2-yl)phenol (1b) | Phenolic hydroxyl group | Condensation of OPA with salicylaldehyde | Antioxidant activity |

| 2-(2-[(1E)-2-Phenylethenyl]-1H-1,3-benzodiazole (2b) | Styryl group | Hemi-synthesis with cinnamaldehyde | Cytotoxicity screening |

| 2-Phenyl-1H-benzimidazole (4b) | Phenyl group | Microwave-assisted click chemistry | Structural simplicity, high yield |

| Target Compound | Methanesulfonylacetaldehyde | Likely via aldehyde condensation | Hypothesized catalytic/biological roles |

Key Differences :

- Reactivity : The aldehyde group enables Schiff base formation or nucleophilic additions, unlike the phenyl (4b) or styryl (2b) substituents.

- Synthetic Complexity : Methanesulfonylacetaldehyde’s synthesis may require protection/deprotection steps due to the reactive aldehyde, whereas simpler derivatives (e.g., 4b) are synthesized via direct microwave-assisted methods .

Research Findings and Data Gaps

Computational Insights

AutoDock Vina () and AutoDock4 () could predict the target compound’s binding modes compared to analogues. For example:

- Docking Scores: The mesyl group may enhance binding to sulfhydryl-containing enzymes (e.g., kinases) versus phenolic or styryl derivatives.

- Flexibility : The aldehyde’s conformational flexibility might reduce docking scores compared to rigid analogues like 4b .

Biological Activity

2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

The compound has the following chemical properties:

- IUPAC Name : 1H-benzimidazol-2-yl(methylsulfonyl)acetaldehyde

- Molecular Formula : C10H10N2O3S

- Purity : 95%

- Physical Form : Powder

Biological Activity Overview

Recent studies have explored the biological activities of compounds related to benzimidazole derivatives, including this compound. These compounds have shown promising results in various assays.

Antitumor Activity

A study evaluated the antitumor effects of benzimidazole derivatives, including this compound, using 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain derivatives exhibited significant cytotoxicity and inhibited cell proliferation:

| Compound | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |

|---|---|---|

| Compound A | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound B | 6.48 ± 0.11 | 16.00 ± 9.38 |

| Control (Doxorubicin) | 1.31 ± 0.11 | 5.86 ± 1.10 |

These findings suggest that while some compounds are effective in both assay formats, their efficacy may vary significantly between two-dimensional and three-dimensional cultures due to differences in drug penetration and cellular interactions .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives were assessed using broth microdilution testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results showed that several compounds had notable antibacterial activity:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound A | <10 µg/mL |

| Compound B | <20 µg/mL |

This indicates a potential for these compounds to be developed as new antimicrobial agents .

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may interact with cellular pathways involved in proliferation and apoptosis, as well as disrupt bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the potential of benzimidazole derivatives:

- Immunomodulatory Effects : A benzimidazole derivative was shown to inhibit T cell proliferation by targeting H+/K+-ATPases, leading to intracellular acidification .

- Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells through various pathways .

Q & A

Q. What are the standard synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via solvent-free reductive amination, where intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide are reacted with aldehydes under grinding conditions. Sodium borohydride and boric acid (1:1 ratio) are used as reducing agents, with completion monitored by TLC (chloroform:methanol, 7:3). Recrystallization in ethanol ensures purity .

- Optimization : Microwave-assisted synthesis (e.g., 0.05% HCl in ethanol, 4-hour reflux) improves reaction efficiency and reduces byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Analytical Workflow :

- NMR : H and C NMR verify benzimidazole core and methanesulfonyl/acetaldehyde substituents.

- IR : Confirms sulfonyl (S=O stretch ~1350–1150 cm) and aldehyde (C=O stretch ~1700 cm) groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS: theoretical 250.04, observed 250.05) .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., twinning, disorder) impact structural refinement of this compound?

- Crystallographic Strategy : SHELXL is employed for refinement, with high-resolution data (≤1.0 Å) reducing ambiguity. For twinned crystals, the HKLF5 format in SHELXL partitions overlapping reflections. Disorder in the methanesulfonyl group is modeled using split atoms and restrained isotropic displacement parameters .

- Validation : R-factor convergence (<0.05) and ADP (atomic displacement parameter) analysis ensure model reliability .

Q. What computational approaches predict the bioactivity of derivatives, and how do they align with experimental results?

- Docking Studies : Derivatives (e.g., triazole-thiazole hybrids) are docked into target proteins (e.g., fungal CYP51) using AutoDock Vina. Binding poses (e.g., 9c derivative with ΔG = -9.2 kcal/mol) correlate with antifungal IC values (~2.5 µM). MD simulations (100 ns) assess stability of ligand-protein interactions .

- Validation : Experimental bioassays (e.g., MIC against Candida albicans) show agreement with docking scores (R = 0.87) .

Q. How do solvent-free vs. microwave-assisted syntheses compare in scalability and green chemistry metrics?

- Comparative Analysis :

| Parameter | Solvent-Free | Microwave |

|---|---|---|

| Reaction Time | 30–45 min | 4 hours |

| Yield | 65–78% | 82–90% |

| E-Factor* | 8.2 | 5.1 |

| Byproducts | 2–3 | <1 |

| *E-Factor = waste (g) / product (g). |

- Trade-offs : Microwave methods offer higher yields but require specialized equipment. Solvent-free approaches align with green chemistry principles but demand manual grinding .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks despite high-purity TLC?

- Root Cause : Rotameric equilibria in the methanesulfonyl group (e.g., hindered rotation around the C-S bond) cause splitting of peaks. Low-temperature NMR (-20°C) or DFT calculations (B3LYP/6-311+G(d,p)) resolve dynamic effects .

- Mitigation : Use DMSO-d as a solvent to stabilize conformers and simplify splitting .

Q. How to resolve discrepancies between calculated and experimental elemental analysis data?

- Common Issues : Hygroscopic intermediates (e.g., acetohydrazide derivatives) absorb moisture, skewing C/H/N ratios. Pre-drying samples at 60°C under vacuum for 24 hours reduces error (<0.3% deviation) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.